molecular formula C20H24ClN3O2S2 B2989608 1-(4-Chlorophenyl)-4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1396859-56-5

1-(4-Chlorophenyl)-4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2989608
CAS No.: 1396859-56-5
M. Wt: 438
InChI Key: QFDQTYAEOXACGZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Scientific Research Applications

Ligands for Dopamine Receptors

One study explores the development of 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. These compounds, including variants with chlorophenyl groups, showed significant selectivity and affinity for the D4 receptor, indicating potential for further research in neurological disorders treatment (Rowley et al., 1997).

Anticancer Applications

Another area of research is the development of anticancer agents. Compounds featuring a 4-chlorophenyl group have been synthesized and evaluated for their cytotoxicity against cancer cell lines, with some derivatives displaying significant activity and inducing apoptotic cell death in cancer cells (El-Masry et al., 2022).

Novel Synthetic Methods

Research has also been conducted on the synthesis of new pyrimidines and condensed pyrimidines, involving reactions of compounds with 4-chlorophenyl groups. These studies contribute to the development of new methodologies for producing compounds with potential antimicrobial activity (Abdelghani et al., 2017).

Molecular Docking and Biological Screening

Further research includes molecular docking studies and in vitro screening of novel compounds for antimicrobial and anticancer properties. Compounds with 4-chlorophenyl structures have been subjected to computational and biological analyses, showing promise as leads for the development of new therapeutic agents (Flefel et al., 2018).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S2/c21-16-1-3-17(4-2-16)24-12-15(11-18(24)25)19(26)23-8-5-14(6-9-23)13-28-20-22-7-10-27-20/h1-4,14-15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDQTYAEOXACGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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